molecular formula C10H14Cl2N4 B2793814 2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride CAS No. 2470437-76-2

2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride

Cat. No.: B2793814
CAS No.: 2470437-76-2
M. Wt: 261.15
InChI Key: OEEJDNRBMDLYTI-UHFFFAOYSA-N
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Description

“2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride” is a chemical compound . It is listed in various chemical databases and is available for purchase from chemical suppliers .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of pyrimidines . Pyrimidines can be synthesized from different cyclic or acyclic precursors, or by functionalization of preformed pyrimidine rings . The pyrrolidine ring, a component of this compound, is a versatile scaffold for the synthesis of biologically active compounds .

Scientific Research Applications

Novel Synthesis Methods

2-Piperidin-4-ylpyrimidine-5-carbonitrile dihydrochloride has been utilized in innovative synthesis methods for various compounds. For instance, a study detailed an efficient one-pot synthesis of 2-aminopyrimidinones, where the compound was a key reactant in the presence of piperidine, leading to piperidinium salts of pyrimidinones. This method showcased the compound's role in facilitating complex chemical reactions, further confirmed by X-ray crystallography data highlighting self-assembly and H-bonding in these products (Bararjanian et al., 2010).

Antimicrobial Activity

Another significant application involves the synthesis and characterization of pyrimidine carbonitrile derivatives, including 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile. These compounds were evaluated for their antimicrobial activity against various bacterial and fungal strains. The research highlighted the potential of these derivatives to induce bacterial cell membrane rupture and disintegration, with molecular docking studies providing insights into the mechanism of interaction between the drug and target proteins of specific bacteria (Bhat & Begum, 2021).

Fluorescent Probes for DNA Detection

In the realm of biochemistry, novel aminated benzimidazo[1,2-a]quinolines substituted with piperidine have been synthesized for potential use as fluorescent probes for DNA detection. These compounds, characterized by various spectroscopic techniques, showed significantly enhanced fluorescence emission intensity when bound to ct-DNA. This suggests their promising applications as DNA-specific fluorescent probes, highlighting the versatility of 2-Piperidin-4-ylpyrimidine-5-carbonitrile dihydrochloride in contributing to the development of bioanalytical tools (Perin et al., 2011).

Safety and Hazards

The safety information for “2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “2-Piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride” were not found, there are general research directions for pyrimidines. They are being studied for their anti-inflammatory effects, and there are suggestions for the development of new pyrimidines as anti-inflammatory agents . This could potentially include “this compound”.

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine-5-carbonitrile;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.2ClH/c11-5-8-6-13-10(14-7-8)9-1-3-12-4-2-9;;/h6-7,9,12H,1-4H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEEJDNRBMDLYTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)C#N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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